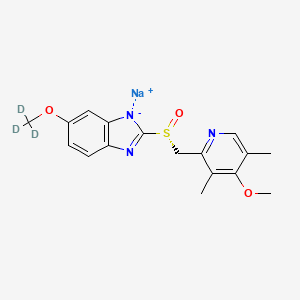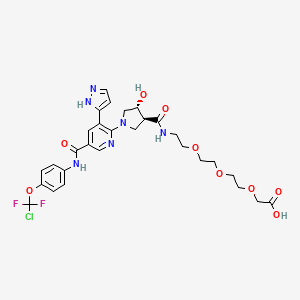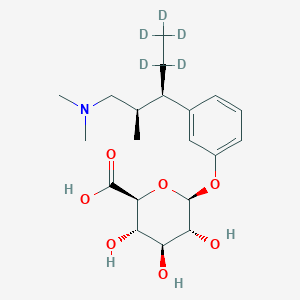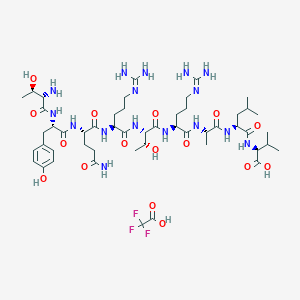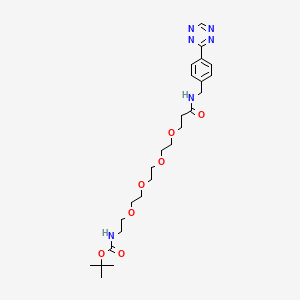
Tetrazine-Ph-NHCO-PEG4-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazine-Ph-NHCO-PEG4-NH-Boc is synthesized through a series of chemical reactions involving the incorporation of a tetrazine group, a phenyl group, and a polyethylene glycol chain. The synthesis typically involves the following steps:
Formation of the Tetrazine Group: The tetrazine group is synthesized through a series of reactions starting from hydrazine derivatives.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction with the tetrazine group.
Incorporation of the Polyethylene Glycol Chain: The polyethylene glycol chain is attached to the phenyl-tetrazine intermediate through a series of etherification reactions.
Protection of the Amine Group: The terminal amine group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Chemical Reactions Analysis
Types of Reactions
Tetrazine-Ph-NHCO-PEG4-NH-Boc undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The tetrazine group reacts with trans-cyclooctene (TCO) groups in a highly selective and efficient manner
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reagents: Hydrazine derivatives, phenyl halides, polyethylene glycol, tert-butyl carbamate.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high selectivity and yield
Major Products Formed
Scientific Research Applications
Tetrazine-Ph-NHCO-PEG4-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways
Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer
Industry: Utilized in the development of advanced materials and bioconjugation techniques
Mechanism of Action
Tetrazine-Ph-NHCO-PEG4-NH-Boc functions as a linker in PROTAC molecules, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The mechanism involves:
Binding to Target Protein: The PROTAC molecule binds to the target protein via the ligand attached to the linker.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
Comparison with Similar Compounds
Tetrazine-Ph-NHCO-PEG4-NH-Boc is unique due to its specific structure and functionality. Similar compounds include:
Tetrazine-Ph-NHCO-PEG6-NH-Boc: Contains a longer polyethylene glycol chain, providing increased solubility and flexibility.
Tetrazine-Ph-NHCO-PEG2-NH-Boc: Contains a shorter polyethylene glycol chain, offering different biophysical properties.
These similar compounds highlight the versatility of tetrazine-based linkers in various applications.
Properties
Molecular Formula |
C25H38N6O7 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H38N6O7/c1-25(2,3)38-24(33)26-9-11-35-13-15-37-17-16-36-14-12-34-10-8-22(32)27-18-20-4-6-21(7-5-20)23-30-28-19-29-31-23/h4-7,19H,8-18H2,1-3H3,(H,26,33)(H,27,32) |
InChI Key |
ONEPWSXYUDGVRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


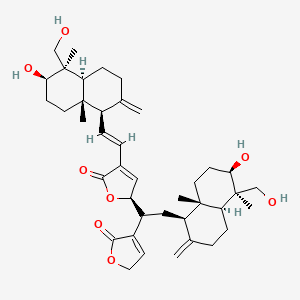
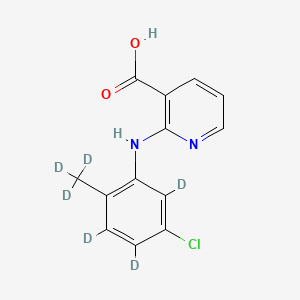
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)


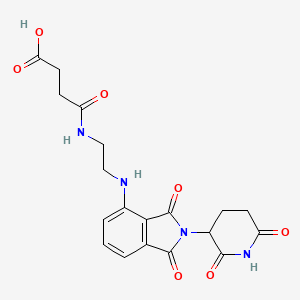
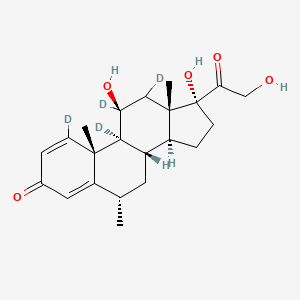
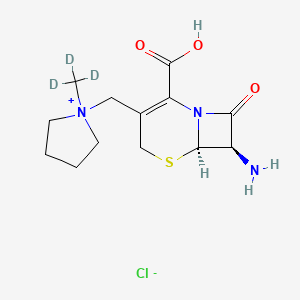
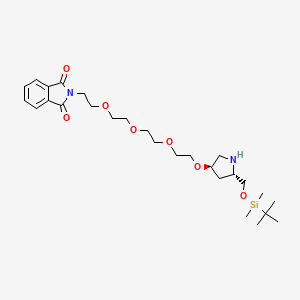
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
